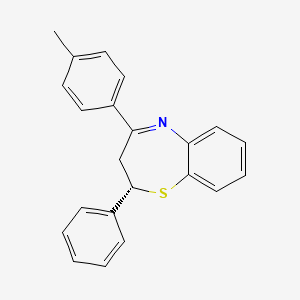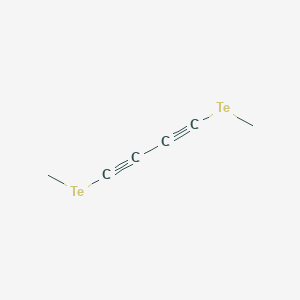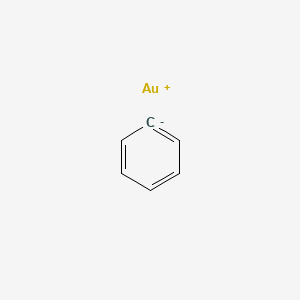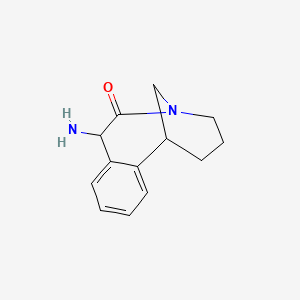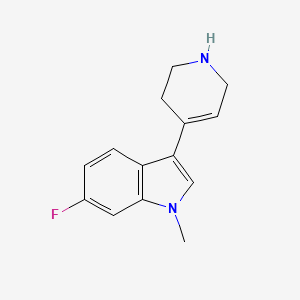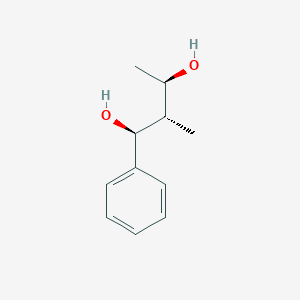
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is an organic compound with a complex stereochemistry. This compound is characterized by its specific arrangement of atoms, which includes a phenyl group, a methyl group, and two hydroxyl groups attached to a butane backbone. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
科学的研究の応用
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site.
類似化合物との比較
Similar Compounds
(1S,2S,3R,5S)-2,3-Pinanediol: A bicyclic monoterpene diol with similar hydroxyl functionality.
(1S,3R)-3-Isopropyl-1-methyl-2-methylenecyclopentyl methyl (2S)-methoxy(phenyl)ethanoate: Another compound with a complex stereochemistry and functional groups.
Uniqueness
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and two hydroxyl groups
特性
CAS番号 |
180061-09-0 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
(1S,2S,3R)-2-methyl-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-9,11-13H,1-2H3/t8-,9+,11-/m0/s1 |
InChIキー |
QHXAOJQLZHLLON-NGZCFLSTSA-N |
異性体SMILES |
C[C@@H]([C@@H](C)O)[C@@H](C1=CC=CC=C1)O |
正規SMILES |
CC(C(C)O)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


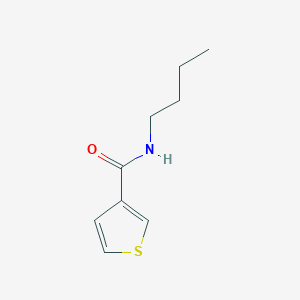
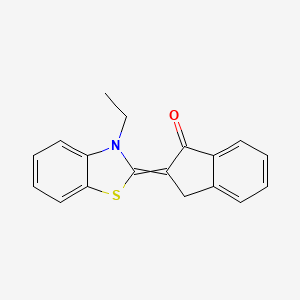
![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
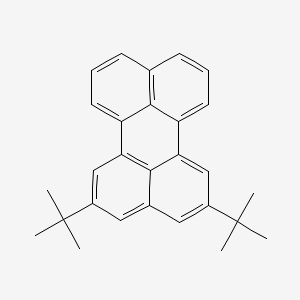
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
